REACTION_SMILES
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[C:44]([O:45][CH2:46][CH3:47])(=[O:48])[CH3:49].[CH2:23]1[O:24][CH2:25][CH2:26][CH2:27]1.[CH2:28]([OH:29])[CH3:30].[CH2:50]1[CH2:51][CH2:52][CH2:53][CH2:54][CH2:55]1.[CH3:1][O:2][c:3]1[cH:4][cH:5][c:6]([CH:7]=[CH2:8])[cH:9][cH:10]1.[CH3:31][CH2:32][CH2:33][CH2:34][CH2:35][CH3:36].[CH3:41][CH2:42][OH:43].[CH:11]1=[CH:18][CH2:17][CH2:16][CH:15]=[CH:14][CH2:13][CH2:12]1.[CH:37]([Cl:38])([Cl:39])[Cl:40].[Na+:20].[OH-:19].[OH:21][OH:22]>>[CH3:1][O:2][c:3]1[cH:4][cH:5][c:6]([CH2:7][CH2:8][OH:19])[cH:9][cH:10]1
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Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
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reactant
|
Smiles
|
CCOC(C)=O
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Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
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reactant
|
Smiles
|
CCO
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C1CCCCC1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C=Cc1ccc(OC)cc1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
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reactant
|
Smiles
|
CCCCCC
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCO
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C1=CCCC=CCC1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
ClC(Cl)Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[OH-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
OO
|
Name
|
|
Type
|
product
|
Smiles
|
COc1ccc(CCO)cc1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |